molecular formula C23H25N3O4 B11304914 1-(Azepan-1-yl)-2-{2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}ethanone

1-(Azepan-1-yl)-2-{2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}ethanone

Cat. No.: B11304914
M. Wt: 407.5 g/mol
InChI Key: QFOJFYYKTKOKDI-UHFFFAOYSA-N
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Description

1-(Azepan-1-yl)-2-{2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}ethanone is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azepan-1-yl)-2-{2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}ethanone typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent attachment of the azepane and methoxyphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

1-(Azepan-1-yl)-2-{2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}ethanone can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

1-(Azepan-1-yl)-2-{2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}ethanone has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(Azepan-1-yl)-2-{2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Azepan-1-yl)-2-chloroethanone
  • 1-(Azepan-1-yl)-2-[(5-chloro-2-methoxyphenyl)amino]ethan-1-one
  • 1-(Azepan-1-yl)-2-((5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)ethanone .

Uniqueness

1-(Azepan-1-yl)-2-{2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}ethanone stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H25N3O4

Molecular Weight

407.5 g/mol

IUPAC Name

1-(azepan-1-yl)-2-[2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]ethanone

InChI

InChI=1S/C23H25N3O4/c1-28-19-12-6-5-11-18(19)23-24-22(25-30-23)17-10-4-7-13-20(17)29-16-21(27)26-14-8-2-3-9-15-26/h4-7,10-13H,2-3,8-9,14-16H2,1H3

InChI Key

QFOJFYYKTKOKDI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3OCC(=O)N4CCCCCC4

Origin of Product

United States

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